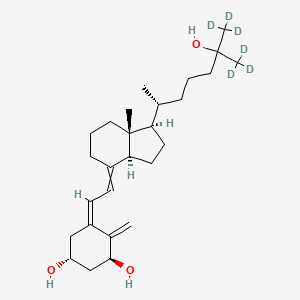

Calcitriol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C27H44O3 |

|---|---|

Poids moléculaire |

422.7 g/mol |

Nom IUPAC |

(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10?,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 |

Clé InChI |

GMRQFYUYWCNGIN-OCGWKFBVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |

SMILES canonique |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Calcitriol-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Calcitriol-d6, a deuterated analog of the active form of vitamin D3. The strategic incorporation of deuterium (B1214612) at the C26 and C27 positions offers a valuable tool for various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.

Introduction

Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism.[1] Its deuterated analog, this compound (26,26,26,27,27,27-hexadeutero-calcitriol), is a stable, non-radioactive isotopologue essential for accurate quantification of endogenous Calcitriol in biological matrices.[2][3] The increased mass of this compound allows for its clear differentiation from the endogenous analyte in mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[4] This guide details a practical synthetic route to this compound and outlines the key analytical techniques for its characterization.

Synthesis of this compound

A robust and scalable semi-synthetic approach starting from the readily available vitamin D2 has been developed for the integrated synthesis of both Calcitriol and its deuterated analog, this compound.[5] The key strategy involves the late-stage introduction of the deuterated methyl groups via a Grignard reaction.

Synthetic Scheme

The synthesis commences with the protection of the hydroxyl group of vitamin D2, followed by a series of transformations to construct the A-ring and modify the side chain, culminating in the introduction of the deuterium labels.

Experimental Protocol

The following protocol is a summary of the key steps for the synthesis of 26,27-Hexadeutero Calcitriol from a common intermediate derived from Vitamin D2.[5]

Step 1: Preparation of the Key Intermediate (Side-Chain Precursor)

The synthesis starts from a protected Vitamin D2 derivative, which is converted through several steps, including ozonolysis and Wittig reaction, to a key intermediate ester. This intermediate possesses the A-ring and the upper portion of the side chain, ready for the introduction of the deuterated fragment.

Step 2: Grignard Reaction with Deuterated Reagent

To a solution of the key intermediate ester in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, an excess of freshly prepared trideuteriomethylmagnesium iodide (CD₃MgI) in THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection

The crude product from the previous step is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel to afford 26,27-hexadeutero-calcitriol.

Step 4: Photoisomerization

The deprotected product is dissolved in an appropriate solvent mixture (e.g., methylene (B1212753) chloride and methanol) containing a triplet sensitizer (B1316253) (e.g., anthracene). The solution is then irradiated with a high-pressure mercury lamp equipped with a Pyrex filter to induce isomerization of the triene system to the desired (5Z,7E) geometry of this compound. The progress of the isomerization is monitored by HPLC. Upon completion, the solvent is evaporated, and the residue is purified by preparative HPLC to yield pure this compound.

Characterization of this compound

The synthesized this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₈D₆O₃ | [2] |

| Molecular Weight | 422.7 g/mol | [2] |

| Monoisotopic Mass | 422.36670574 Da | [6] |

| CAS Number | 78782-99-7 | [2] |

| Appearance | A solid | [2] |

| Solubility | Chloroform, DMSO | [2] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of signals corresponding to the C26 and C27 methyl protons in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm the successful incorporation of deuterium.

¹H NMR Data for Deuterated Intermediate 27 (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.46 | d | 11.4 | |

| 5.83 | d | 11.4 | |

| 5.00–4.97 | m | ||

| 4.95–4.92 | m | ||

| 4.56–4.51 | m | ||

| 4.24–4.20 | m | ||

| 0.94 | d | 6.4 | 21-CH₃ |

| 0.90 | s | SiC(CH₃)₃ | |

| 0.87 | s | SiC(CH₃)₃ | |

| 0.55 | s | 18-CH₃ | |

| 0.07–0.06 | m | 2Si(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can be compared to that of unlabeled Calcitriol to ensure structural integrity.

LC-MS/MS Data

This compound is frequently used as an internal standard in LC-MS/MS assays for the quantification of Calcitriol.[4] The mass transition monitored for this compound will be shifted by +6 Da compared to unlabeled Calcitriol. For example, in a UPLC-MS/MS method, the precursor to product ion transition for derivatized Calcitriol was m/z 574.4 > 314.158, while for the derivatized this compound internal standard, it was m/z 580.4 > 314.136.[4]

Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification and purity assessment of this compound. A reversed-phase HPLC method is typically employed.

Representative HPLC Conditions for Calcitriol Analysis

| Parameter | Condition | Reference |

| Column | Symmetry C18 (4.6 mm × 250 mm, 5 µm) | [7] |

| Mobile Phase | Gradient elution with water-acetonitrile-methanol | [7] |

| Detection | Diode Array Detector (DAD) | [7] |

| Retention Time | The retention time for this compound will be very close to that of unlabeled Calcitriol under the same conditions. In one study, the retention time for Calcitriol was approximately 22.88 minutes.[8] |

Visualizations

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction leads to the regulation of gene expression involved in calcium and phosphate (B84403) homeostasis.

Caption: Calcitriol signaling pathway via the nuclear Vitamin D Receptor.

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound involves a series of sequential steps from starting material to the final, well-characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis and rigorous characterization of this compound are crucial for its application as a reliable internal standard in bioanalytical methods. The described synthetic route provides a practical means of obtaining this valuable research tool. The analytical data, though requiring specialized instrumentation, are essential for confirming the identity, purity, and isotopic labeling of the final product, ensuring the accuracy and precision of quantitative studies involving Calcitriol.

References

- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 78782-99-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. ijbio.com [ijbio.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C27H44O3 | CID 13019073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of Calcitriol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Calcitriol-d6, a deuterated analog of Calcitriol (B1668218). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this compound.

Introduction to this compound

This compound is the deuterated form of Calcitriol, the biologically active metabolite of Vitamin D3.[1][2] Due to its isotopic labeling, this compound is primarily used as an internal standard for the quantification of Calcitriol in biological samples by mass spectrometry (GC-MS or LC-MS).[1][3] Calcitriol itself is a crucial hormone that regulates calcium and phosphate (B84403) metabolism, playing a vital role in bone mineralization and various other physiological processes.[4][5] It exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.[6][7]

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source(s) |

| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [8][9] |

| Synonyms | 1,25-dihydroxy Cholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6, Ro 21-5535/2 | [3] |

| CAS Number | 78782-99-7 | [2][3][4][8][9] |

| Molecular Formula | C₂₇H₃₈D₆O₃ | [3] |

| Molecular Weight | 422.7 g/mol | [3][9] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [3] |

| Solubility | Soluble in Chloroform and DMSO.[3] In DMSO, solubility is reported as 50 mg/mL (118.30 mM) and 240 mg/mL (576.04 mM).[1][10] Solubility in Ethanol is 77 mg/mL (184.81 mM).[10] It is insoluble or slightly soluble in water.[10] |

Stability and Storage of this compound

The stability of this compound is a critical factor for its use as an internal standard and in other research applications. Proper storage is essential to prevent degradation and ensure the integrity of the compound.

| Condition | Recommendation | Source(s) |

| Solid Form (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Another source suggests storage at 4°C provides stability for ≥ 4 years.[3] Long-term storage at -86°C is also recommended.[8] It is important to keep it away from direct sunlight.[10] | |

| In Solution | The compound is unstable in solutions, and freshly prepared solutions are recommended.[1][10] | |

| Shipping | Typically shipped at room temperature in the continental US, but may vary for other locations.[1][3] Can also be shipped on blue ice or dry ice.[2][8][10] | |

| Light Sensitivity | Calcitriol will degrade during prolonged exposure to light.[5] |

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not extensively published, a general approach can be derived from studies on Calcitriol and established stability testing guidelines.

Protocol: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of a this compound solution under specific storage conditions over a defined period.

Materials:

-

This compound solid

-

High-purity solvent (e.g., DMSO, Ethanol)

-

Volumetric flasks and pipettes

-

Amber glass vials or polypropylene (B1209903) containers

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Environmental chamber or incubator set to desired temperature and humidity

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Protect the solution from light throughout the preparation process.

-

-

Sample Preparation and Storage:

-

Dilute the stock solution to the desired final concentration for the stability study (e.g., 10 µg/mL).

-

Aliquot the solution into multiple amber glass vials or polypropylene containers.

-

Store the samples under various conditions, for example:

-

Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

-

Intermediate stability: 30°C ± 2°C / 65% RH ± 5% RH

-

Long-term stability: 4°C or -20°C

-

-

-

Analysis:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours for short-term; 0, 1, 3, 6 months for long-term), retrieve a sample from each storage condition.

-

Analyze the concentration of this compound in each sample using a validated HPLC method.

-

Assess for the appearance of any degradation products by observing new peaks in the chromatogram.

-

-

Data Evaluation:

-

Calculate the percentage of the initial this compound concentration remaining at each time point.

-

A common criterion for stability is the retention of at least 90% of the initial concentration.

-

Identify and, if possible, quantify any major degradation products.

-

A study on the stability of calcitriol in polypropylene syringes found that aqueous solutions at concentrations of 1 or 2 µg/mL, as well as 0.5 µg/mL in 0.9% sodium chloride injection, 5% dextrose injection, or water for injection, were stable for eight hours at ambient temperature and room light.[11] This suggests that polypropylene is a suitable container material for short-term storage.

Signaling Pathways of Calcitriol

This compound, as a deuterated analog, is expected to follow the same biological signaling pathways as unlabeled Calcitriol. The primary mechanism of action is through the Vitamin D Receptor (VDR).

Genomic Signaling Pathway

The classical, genomic pathway involves the binding of Calcitriol to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The Calcitriol-VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[6][12] This leads to the synthesis of proteins that mediate the physiological effects of Calcitriol, such as those involved in calcium transport.

Caption: Genomic signaling pathway of Calcitriol via the Vitamin D Receptor (VDR).

Non-Genomic Signaling Pathways

In addition to the genomic pathway, Calcitriol can also elicit rapid, non-genomic effects. These are initiated by the binding of Calcitriol to a membrane-associated VDR, leading to the activation of second messenger systems such as protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK), as well as influencing calcium and chloride channels.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Generalized workflow for a this compound stability study.

Conclusion

This compound is an indispensable tool in clinical and research settings for the accurate quantification of Calcitriol. A thorough understanding of its chemical properties, particularly its solubility and stability, is paramount for its effective use. As a solid, this compound exhibits good stability when stored under appropriate cold and dark conditions. However, in solution, it is less stable, necessitating the use of freshly prepared solutions for analytical accuracy. The information and protocols provided in this guide offer a foundational resource for professionals working with this compound, enabling them to handle, store, and utilize this compound with confidence.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 78782-99-7 [chemicalbook.com]

- 5. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]

- 7. ashpublications.org [ashpublications.org]

- 8. This compound | TRC-C144502-0.5MG | LGC Standards [lgcstandards.com]

- 9. This compound | C27H44O3 | CID 13019073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Calcitriol | 1,25-Dihydroxyvitamin D3 | VDR agonist | TargetMol [targetmol.com]

- 11. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isotopic Labeling of Vitamin D Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of vitamin D analogs, a critical tool in metabolism studies, pharmacokinetic analysis, and quantitative assays. This document details the synthesis, purification, and application of vitamin D analogs labeled with deuterium (B1214612), tritium (B154650), and carbon-13. It is designed to serve as a practical resource for researchers in the field.

Introduction to Isotopic Labeling of Vitamin D Analogs

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. In the context of vitamin D analogs, this technique is instrumental for a variety of research applications. Stable isotopes like deuterium (²H) and carbon-13 (¹³C) are frequently employed as internal standards in isotope dilution mass spectrometry (IDMS) for the accurate quantification of vitamin D metabolites in biological matrices.[1][2] Radioisotopes such as tritium (³H) are invaluable for tracing the metabolic fate of vitamin D analogs in vivo and in vitro due to their radioactive decay, which allows for sensitive detection.[3][4]

The choice of isotope and the position of labeling are crucial considerations that depend on the specific application. For metabolic studies, the label should be placed on a part of the molecule that is not subject to cleavage during metabolism. For use as an internal standard in mass spectrometry, the label should result in a sufficient mass shift to distinguish it from the unlabeled analyte.

Isotopic Labeling Strategies

The synthesis of isotopically labeled vitamin D analogs often involves a convergent approach, where the A-ring and the CD-ring with the side chain are synthesized separately and then coupled.[3][5] A common coupling method is the Wittig-Horner reaction.[5][6]

Deuterium Labeling

Deuterium-labeled vitamin D analogs are widely used as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][8][9] Labeling can be achieved on both the A-ring and the side chain.

A versatile method for introducing deuterium into the A-ring involves the use of deuterated A-ring synthons.[7][10] For side-chain labeling, a common strategy is the reaction of an appropriate precursor with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide, to introduce deuterium at the C26 and C27 positions.[11]

Tritium Labeling

Tritium-labeled vitamin D analogs are primarily used in metabolic and pharmacokinetic studies due to the high sensitivity of detection.[3][4] A general method for preparing 6-tritio(deutero)vitamin D derivatives involves a three-step conversion of a vitamin D analog to a 6-oxo-3,5-cyclovitamin D derivative, followed by reduction with a tritide (B1234025) or deuteride (B1239839) reagent and subsequent cycloreversion. This method can yield products with high specific activity.[3][4]

Carbon-13 Labeling

Carbon-13 labeled vitamin D analogs also serve as excellent internal standards in mass spectrometry, offering the advantage of being less susceptible to isotopic effects that can sometimes be observed with deuterium labeling. The synthesis of ¹³C-labeled analogs can be achieved by incorporating ¹³C-labeled building blocks during the synthesis of the side chain. For example, commercially available ¹³C-labeled ethyl acrylate (B77674) can be used to introduce three ¹³C atoms into the side chain.[3][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of isotopically labeled vitamin D analogs.

| Isotope | Labeled Compound | Labeling Position | Overall Yield (%) | Reference |

| ²H | 25(OH)D₃-d₃ | A-ring | Not specified | [7] |

| ²H | [6-²H]Vitamin D₂ | C6 | ~20 | [3] |

| ³H | [6-³H]Vitamin D₂ | C6 | ~20 | [3] |

| ¹³C | 25(OH)VD₃-¹³C₃ | Side Chain | Not specified | [3] |

| ¹³C | 1α,25(OH)₂VD₃-¹³C₃ | Side Chain | Not specified | [3] |

Table 1: Synthetic Yields of Isotopically Labeled Vitamin D Analogs.

| Labeled Compound | Application | Isotopic Enrichment/Specific Activity | Reference |

| [6-³H]Vitamin D analogs | Metabolic studies | Up to 25 Ci/mmol | [4] |

| d₆-25-hydroxyvitamin D₃ | Internal Standard for LC-MS/MS | Not specified | [8] |

| ¹³C-labeled vitamin D metabolites | Internal Standard for LC-MS/MS | High purity | [3] |

Table 2: Application and Purity of Isotopically Labeled Vitamin D Analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the isotopic labeling and analysis of vitamin D analogs.

Synthesis of Deuterium-Labeled 25-Hydroxyvitamin D₃ (25(OH)D₃-d₃)

This protocol describes a convergent synthesis strategy.

A. Synthesis of Deuterated A-ring Synthon (Enyne 13-d₃): The synthesis commences with the H/D exchange reaction of a suitable alcohol precursor derived from L-(-)-malic acid. This is followed by a series of reactions to construct the enyne structure of the A-ring.[7]

B. Synthesis of CD-Ring Moiety (Bromoolefin 17): The CD-ring fragment is synthesized from a suitable starting material, such as the Inhoffen-Lythgoe diol, through a series of established organic reactions to yield the bromoolefin.[7]

C. Palladium-Catalyzed Coupling Reaction: The deuterated A-ring enyne (13-d₃) is coupled with the CD-ring bromoolefin (17) using a palladium catalyst.[7]

D. Deprotection: Following the coupling reaction, any protecting groups on the hydroxyl functions are removed to yield the final product, 25(OH)D₃-d₃.[7]

Purification of Isotopically Labeled Vitamin D Analogs by HPLC

High-performance liquid chromatography (HPLC) is the primary method for purifying isotopically labeled vitamin D analogs.

-

Column: A reversed-phase C18 column is commonly used. For the separation of epimers, specialized columns such as those with cholesterol-based stationary phases may be employed.[13]

-

Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is typically used.[14][15] For complex separations, a gradient elution may be necessary.[13]

-

Detection: UV detection at approximately 265 nm is standard for vitamin D analogs.[14]

Quantification of 25-Hydroxyvitamin D₂ and D₃ by LC-MS/MS using Isotope Dilution

This protocol outlines the general steps for quantifying 25-hydroxyvitamin D₂ and D₃ in human plasma or serum.

A. Sample Preparation:

-

To a 50 µL plasma or serum sample, add 150 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the deuterated internal standard (d₆-25-hydroxyvitamin D₃).[8][10]

-

Vortex the mixture to precipitate proteins.[8]

-

Centrifuge the sample to pellet the precipitated proteins.[8]

-

Transfer the supernatant to a clean vial for analysis.[8]

B. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C8 or C18 reversed-phase column.[16]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the unlabeled analytes and the deuterated internal standard.[17]

-

The concentration of the unlabeled analytes is calculated based on the ratio of their peak areas to the peak area of the known amount of the internal standard.

Visualizations

Vitamin D Signaling Pathway

The biological effects of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), are mediated through the vitamin D receptor (VDR).

Caption: The genomic signaling pathway of vitamin D.

Experimental Workflow for Isotopic Labeling and Analysis

This diagram illustrates the general workflow from synthesis to quantification of vitamin D analogs.

Caption: General workflow for synthesis and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Biological Role of Deuterated Calcitriol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol (B1668218), the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate (B84403) homeostasis, and it also plays a significant role in cell proliferation and differentiation.[1][2] Its therapeutic potential is, however, limited by a short biological half-life due to rapid metabolism. This guide explores the biological role of deuterated calcitriol, a novel approach to enhancing its therapeutic profile. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic oxidation, the kinetic isotope effect can be leveraged to slow down the degradation of calcitriol, potentially leading to a longer duration of action and improved pharmacokinetic properties.[3] This document provides a comprehensive overview of the mechanism of action of calcitriol, its metabolic pathways, and the hypothesized advantages of deuteration. It also includes detailed experimental protocols for the evaluation of deuterated calcitriol and visual diagrams of its signaling and metabolic pathways.

The Biological Role and Signaling Pathway of Calcitriol

Calcitriol exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[4][5] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid-X receptor (RXR).[4][6] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][7][8]

The physiological effects of calcitriol are widespread and include:

-

Calcium and Phosphate Homeostasis: Calcitriol increases intestinal absorption of calcium and phosphate, enhances renal reabsorption of calcium, and regulates bone mineralization.[1][2][9]

-

Parathyroid Hormone (PTH) Regulation: It suppresses the synthesis and secretion of PTH from the parathyroid glands, a key function in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[10][11][12]

-

Cell Proliferation and Differentiation: Calcitriol has been shown to inhibit the proliferation and stimulate the differentiation of various cell types, which is the basis for its use in the treatment of psoriasis.[13][14][15][16]

-

Immune Modulation: The VDR is expressed in various immune cells, and calcitriol is known to have immunomodulatory effects.[17]

Below is a diagram illustrating the signaling pathway of calcitriol.

Caption: Calcitriol signaling pathway from receptor binding to gene transcription.

Metabolism of Calcitriol and the Rationale for Deuteration

The therapeutic efficacy of calcitriol is limited by its relatively short half-life, which is primarily due to its rapid metabolism by the enzyme cytochrome P450 24A1 (CYP24A1).[18][19][20] CYP24A1 hydroxylates calcitriol at the C24 and C23 positions, initiating a cascade of reactions that lead to its inactivation and subsequent excretion.[18][20][21]

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific positions on a molecule can significantly slow down its metabolism.[3][22] This phenomenon, known as the Kinetic Isotope Effect (KIE) , arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Since C-H bond cleavage is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, deuteration at the sites of metabolic attack can lead to a decreased rate of metabolism.[22]

For calcitriol, deuteration at the C24 and/or C23 positions is hypothesized to make it a poorer substrate for CYP24A1, thereby reducing its rate of inactivation. This would be expected to increase its biological half-life and exposure, leading to a more sustained therapeutic effect.

The metabolic pathway of calcitriol is depicted in the following diagram.

Caption: The metabolic pathway of calcitriol and the proposed effect of deuteration.

Hypothesized Pharmacokinetic Profile of Deuterated Calcitriol

Based on the principles of the kinetic isotope effect, deuterated calcitriol is expected to exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart. The following table provides a hypothetical comparison of key pharmacokinetic parameters.

| Parameter | Calcitriol | Deuterated Calcitriol (Hypothetical) | Expected Change | Rationale |

| Half-life (t½) | 5-8 hours[23] | 10-16 hours | Increase | Reduced metabolic clearance by CYP24A1. |

| Peak Plasma Concentration (Cmax) | ~60 pg/mL (0.5 mcg dose)[23] | ~60 pg/mL | No significant change | Deuteration is not expected to affect absorption. |

| Time to Peak Concentration (Tmax) | 3-6 hours[23][24] | 3-6 hours | No significant change | Deuteration is not expected to affect the rate of absorption. |

| Area Under the Curve (AUC) | 267 pg·h/mL (2 mcg dose)[25] | 534 pg·h/mL | Increase | Increased exposure due to reduced clearance. |

| Clearance (CL) | High | Reduced | Decrease | Slower metabolism by CYP24A1. |

Potential Therapeutic Applications

The enhanced pharmacokinetic profile of deuterated calcitriol could offer significant advantages in several therapeutic areas:

-

Secondary Hyperparathyroidism: A longer half-life could allow for less frequent dosing and more stable plasma concentrations, leading to better control of PTH levels in patients with chronic kidney disease.[10][11][12]

-

Psoriasis: Sustained therapeutic levels of deuterated calcitriol may improve efficacy in suppressing the hyperproliferation of keratinocytes, potentially with a reduced dosing frequency compared to current topical calcitriol formulations.[13][14][15][16]

-

Osteoporosis: Improved bioavailability and a longer duration of action could enhance the effects of calcitriol on calcium absorption and bone mineralization.

-

Cancer: In cancers where VDR signaling has an anti-proliferative effect, a more stable analog could be beneficial.[26]

Experimental Protocols for the Evaluation of Deuterated Calcitriol

A series of in vitro and in vivo experiments would be necessary to validate the hypothesized benefits of deuterated calcitriol. The following are detailed protocols for key experiments.

In Vitro Metabolism Assay using Human Liver Microsomes or Recombinant CYP24A1

Objective: To compare the metabolic stability of deuterated calcitriol to that of calcitriol.

Materials:

-

Deuterated calcitriol and calcitriol standards

-

Human liver microsomes (HLM) or recombinant human CYP24A1

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) with 0.1% formic acid (for quenching)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of deuterated calcitriol and calcitriol in a suitable solvent (e.g., ethanol).

-

In a microcentrifuge tube, combine HLM or recombinant CYP24A1 with phosphate buffer.

-

Add the test compound (deuterated calcitriol or calcitriol) to the reaction mixture at a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Vitamin D Receptor (VDR) Binding Assay

Objective: To determine if deuteration affects the binding affinity of calcitriol for the VDR.

Materials:

-

Deuterated calcitriol and calcitriol standards

-

Radiolabeled calcitriol (e.g., [³H]-calcitriol)

-

Recombinant human VDR

-

Assay buffer (e.g., Tris-HCl with DTT and BSA)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Prepare a series of dilutions of deuterated calcitriol and calcitriol.

-

In a 96-well plate, combine a fixed concentration of [³H]-calcitriol with increasing concentrations of the unlabeled test compounds (deuterated calcitriol or calcitriol).

-

Add a fixed amount of recombinant human VDR to each well.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter).

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Generate a competition binding curve and calculate the IC50 and Ki values for each compound.

Cell-Based Reporter Gene Assay

Objective: To assess the functional activity of deuterated calcitriol in activating VDR-mediated gene transcription.

Materials:

-

A human cell line that expresses the VDR (e.g., HEK293T)

-

A reporter plasmid containing a VDRE driving the expression of a reporter gene (e.g., luciferase)

-

A transfection reagent

-

Cell culture medium and reagents

-

Luciferase assay system

Protocol:

-

Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with increasing concentrations of deuterated calcitriol or calcitriol.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Generate a dose-response curve and calculate the EC50 value for each compound.

The following diagram outlines the experimental workflow for evaluating deuterated calcitriol.

Caption: A workflow for the preclinical evaluation of deuterated calcitriol.

Conclusion

Deuterated calcitriol represents a promising strategy to enhance the therapeutic utility of this essential hormone. By leveraging the kinetic isotope effect to slow its metabolism by CYP24A1, deuterated calcitriol is hypothesized to exhibit a longer half-life and increased systemic exposure. This could translate into improved efficacy and patient convenience in the treatment of secondary hyperparathyroidism, psoriasis, and other conditions responsive to vitamin D therapy. The experimental protocols outlined in this guide provide a roadmap for the preclinical evaluation of this novel therapeutic candidate. Further research is warranted to confirm these hypothesized benefits and to explore the full clinical potential of deuterated calcitriol.

References

- 1. Calcitriol - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]

- 7. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]

- 11. Vitamin D analogues for secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcitriol in the management of secondary hyperparathyroidism of renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcitriol (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. Safety and efficacy of oral calcitriol (1,25-dihydroxyvitamin D3) for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. About calcipotriol - NHS [nhs.uk]

- 16. Calcitriol Topical: MedlinePlus Drug Information [medlineplus.gov]

- 17. Vitamin D - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and CYP24A1-Dependent Metabolism of 23-Fluorinated Vitamin D3 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drugs.com [drugs.com]

- 24. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phase II trial of high-dose, intermittent calcitriol (1,25 dihydroxyvitamin D3) and dexamethasone in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Calcitriol-d6

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calcitriol-d6 is the deuterated analogue of Calcitriol (B1668218), the hormonally active form of Vitamin D3. While Calcitriol's role in cellular regulation is well-established, the introduction of deuterium (B1214612) (d6) at specific positions modifies its metabolic profile without altering its fundamental mechanism of action. This guide elucidates the core mechanism of this compound, which is functionally identical to that of Calcitriol, focusing on its interaction with the Vitamin D Receptor (VDR) and subsequent genomic and non-genomic effects. The primary distinction of this compound lies in its enhanced metabolic stability due to the kinetic isotope effect, which makes it a valuable tool as an internal standard in analytical chemistry and a potential therapeutic agent with an improved pharmacokinetic profile. We will detail the VDR signaling pathway, present quantitative data for Calcitriol as a baseline, and provide comprehensive experimental protocols for studying its action.

The Principle of Deuteration and the Kinetic Isotope Effect

Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron, effectively doubling its mass.[1] The substitution of hydrogen with deuterium in a drug molecule, such as in this compound, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[2] This increased bond strength is the basis of the Kinetic Isotope Effect (KIE) .

Metabolic enzymes, particularly the cytochrome P450 (CYP) family, often catalyze reactions involving the cleavage of C-H bonds. The higher energy required to break a C-D bond means that deuterated compounds are metabolized more slowly than their hydrogenated counterparts.[3][4] For Calcitriol, a key inactivating enzyme is the 24-hydroxylase, CYP24A1.[5] By slowing the rate of metabolism, deuteration can lead to:

-

A longer plasma half-life.[1]

-

Increased drug exposure (Area Under the Curve, AUC).

-

Reduced formation of certain metabolites.[2]

-

Potentially less frequent or lower dosing regimens.[3]

This stability is why this compound is an ideal internal standard for mass spectrometry; it co-elutes with Calcitriol but is distinguishable by its higher mass, allowing for precise quantification.[6][7][8]

Core Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of this compound, like Calcitriol, are mediated primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[9][10]

Genomic Pathway

The canonical, genomic pathway involves the regulation of gene expression and is a multi-step process:[9][10][11]

-

Ligand Binding: Lipid-soluble this compound diffuses across the cell membrane and into the nucleus, where it binds to the Ligand-Binding Domain (LBD) of the VDR.[5]

-

Heterodimerization: Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[10][11]

-

VDRE Binding: This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[12][13]

-

Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of target genes by RNA polymerase II, leading to either increased or decreased protein synthesis.[11]

Key genes regulated by the Calcitriol/VDR complex include those involved in calcium transport (TRPV6, Calbindin), bone metabolism (RANKL, Osteocalcin), and its own metabolism (CYP24A1, as part of a negative feedback loop).[14][15]

Non-Genomic Pathway

Calcitriol can also elicit rapid, non-genomic responses that are independent of gene transcription. These effects are initiated by its binding to a membrane-associated VDR (mVDR), leading to the activation of second messenger systems like protein kinase C and increasing intracellular calcium levels.[9]

Quantitative Data: Pharmacokinetics of Calcitriol

While specific pharmacokinetic studies for this compound as a therapeutic are not publicly available, the data for Calcitriol provides a crucial baseline. Deuteration is expected to increase the half-life and AUC.

Table 1: Pharmacokinetic Parameters of Oral Calcitriol in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak (Tmax) | 3 to 6 hours | [16][17] |

| Elimination Half-life (t½) | 5 to 8 hours | [18] |

| Protein Binding | ~99.9% | [16][17] |

| Steady State | Achieved within 7 days |[17] |

Table 2: Serum Concentrations After a Single Oral Dose of 0.5 mcg Calcitriol

| Time Point | Mean Serum Concentration (pg/mL ± SD) |

|---|---|

| Baseline | 40.0 ± 4.4 |

| 2 hours | 60.0 ± 4.4 |

| 4 hours | 53.0 ± 6.9 |

| 8 hours | 50.0 ± 7.0 |

| 24 hours | 41.5 ± 5.1 |

Data sourced from Boehringer Ingelheim product information.[17]

Detailed Experimental Protocols

Investigating the mechanism of action of a VDR agonist like this compound involves a suite of in vitro and analytical techniques.

Protocol: Quantification by LC-MS/MS

This method is used to determine the concentration of Calcitriol in biological matrices, using this compound as an internal standard (IS).

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 500 µL of plasma, add 25 µL of IS solution (e.g., 100 ng/mL this compound in acetonitrile).[6]

-

Vortex for 30 seconds. Add 500 µL of 0.1% (v/v) formic acid and vortex again.[6]

-

Centrifuge samples at 14,000 rpm for 5 minutes.[6]

-

Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL methanol (B129727), followed by 1 mL water.[6]

-

Load the supernatant onto the cartridge.

-

Wash with 1 mL water, then 1 mL of 20% acetonitrile (B52724) in water.[6]

-

Dry the cartridge under nitrogen gas.

-

Elute the analyte and IS with an appropriate organic solvent (e.g., methanol or chloroform).

-

-

Derivatization (Optional but common for sensitivity):

-

Evaporate the eluate to dryness.

-

Reconstitute in a solution containing a derivatizing agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to improve ionization efficiency.[6]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Chromatography: Use a C18 analytical column with a gradient mobile phase (e.g., acetonitrile and ammonium (B1175870) trifluoroacetate (B77799) or formic acid in water).[6][19]

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Calcitriol and this compound.[19]

-

Quantification: Calculate the concentration of Calcitriol based on the peak area ratio of the analyte to the known concentration of the IS (this compound).

-

Protocol: In Vitro VDR Activation and Gene Expression Analysis

This protocol assesses the ability of this compound to activate VDR and induce the expression of a known target gene, such as CYP24A1.

-

Cell Culture:

-

Compound Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 100 nM) or a vehicle control (e.g., DMSO).

-

Incubate for a specified time (e.g., 6, 24, or 48 hours) to allow for transcriptional changes.[21]

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, primers specific for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Run the qPCR reaction in a thermal cycler.

-

Analyze the results using the ΔΔCT method to determine the fold-change in gene expression in treated samples relative to the vehicle control.

-

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or research advice. The protocols described are generalized and require optimization for specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calcitriol - Wikipedia [en.wikipedia.org]

- 6. ijbio.com [ijbio.com]

- 7. adooq.com [adooq.com]

- 8. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 10. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 17. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 19. CYP24A1 Inhibition Enhances the Antitumor Activity of Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcitriol prevents inflammatory gene expression in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sci-hub.box [sci-hub.box]

A Technical Guide to Understanding the Purity of Calcitriol-d6 Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for assessing the purity of Calcitriol-d6 standards. As a critical internal standard for the quantification of Calcitriol, the biologically active form of Vitamin D3, the purity of this compound is paramount for accurate and reliable analytical results in research and drug development.

Introduction to this compound

This compound is a deuterated analog of Calcitriol (1α,25-dihydroxyvitamin D3). The six deuterium (B1214612) atoms are typically introduced in the side chain of the molecule.[1][2] This stable isotope-labeled compound is chemically identical to its non-deuterated counterpart but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.[3] Consequently, this compound is widely used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to accurately quantify Calcitriol in biological matrices.[1][2]

The primary function of Calcitriol is to regulate calcium and phosphorus homeostasis, which it achieves by binding to the Vitamin D Receptor (VDR).[4][5] This interaction modulates the transcription of numerous genes involved in a variety of physiological processes, including bone metabolism, immune function, and cell proliferation and differentiation.[4][6] Given its potent biological activity, ensuring the purity of this compound standards is crucial to avoid any interference with the quantification of endogenous Calcitriol.

The Importance of Purity Assessment

The accuracy of pharmacokinetic, metabolic, and clinical studies relying on Calcitriol quantification is directly dependent on the purity of the this compound internal standard. Impurities can lead to inaccurate measurements by several mechanisms:

-

Isotopic Impurities: The presence of unlabeled Calcitriol (d0) or partially deuterated forms (d1-d5) in the this compound standard can lead to an overestimation of the endogenous Calcitriol concentration. High-resolution mass spectrometry is essential for determining the isotopic distribution and ensuring the enrichment of the d6 form.[7][8]

-

Structurally Related Impurities: Impurities from the synthesis or degradation of this compound, such as isomers or oxidation products, can potentially co-elute with Calcitriol or this compound in chromatographic separations, leading to analytical interference.[9]

-

Unrelated Impurities: Residual solvents, reagents, or other contaminants can affect the stability of the standard and interfere with the analytical method.

Commercially available this compound standards typically have a purity of ≥99% for all deuterated forms (d1-d6).[1]

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing various analytical techniques is necessary for a comprehensive assessment of this compound purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive technique for the analysis of Calcitriol and its deuterated analogs.[10][11]

Experimental Protocol: A Typical UPLC-MS/MS Method

1. Sample Preparation (Solid Phase Extraction - SPE): [10]

- Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

- To 500 µL of plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL).

- Add 500 µL of 0.1% (v/v) formic acid and vortex.

- Centrifuge the sample at 14,000 rpm for 5 minutes.

- Load the supernatant onto the conditioned SPE cartridge.

- Wash the cartridge with an appropriate solvent to remove interferences.

- Elute the analyte and internal standard with methanol.

- Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization: [10]

- To enhance ionization efficiency and sensitivity, the dried residue is often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

- Reconstitute the dried extract in a solution of PTAD in acetonitrile (B52724) and incubate at room temperature.

- After incubation, evaporate the solution to dryness.

3. Reconstitution and Analysis: [10]

- Reconstitute the derivatized sample in the mobile phase.

- Inject an aliquot into the UPLC-MS/MS system.

Table 1: Typical UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Specification |

| UPLC System | Waters Acquity UPLC or similar |

| Column | Waters Acquity UPLC BEH C18 (e.g., 100mm × 2.1mm, 1.7µ)[10] |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Trifluoroacetate solution[10] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C[10] |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Specific precursor-to-product ion transitions for PTAD-derivatized Calcitriol and this compound are monitored. For example, for PTAD-derivatized d6-1,25(OH)2D3, a transition of m/z 629.4 → 314.1 might be used.[12] |

Workflow for Purity Assessment using LC-MS/MS

Caption: A generalized workflow for the purity assessment of this compound standards using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of steroids. It often requires derivatization to increase the volatility of the analyte.

Experimental Protocol: A General GC-MS Method

1. Derivatization:

- The this compound standard is derivatized, for example, by trimethylsilylation, to form a more volatile compound.[13]

2. GC-MS Analysis:

- The derivatized sample is injected into the GC-MS system.

- The components are separated based on their boiling points and interaction with the stationary phase of the GC column.

- The separated components are then ionized and detected by the mass spectrometer.

Table 2: General GC-MS Parameters

| Parameter | Specification |

| GC System | Agilent GC or similar |

| Column | Capillary column suitable for steroid analysis (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | A temperature gradient is used to elute the analytes. |

| Mass Spectrometer | Quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of a substance without the need for a reference standard of the same compound.[14][15] For this compound, ¹H NMR can be used to identify and quantify proton-containing impurities, while ²H (Deuterium) NMR can confirm the positions of deuteration and assess the isotopic enrichment.[16]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

1. Sample Preparation:

- An accurately weighed amount of the this compound standard and an internal standard of known purity (e.g., dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃).[14]

2. NMR Analysis:

- The ¹H NMR spectrum is acquired using appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

3. Data Analysis:

- The purity of the this compound is calculated by comparing the integral of a characteristic signal from the analyte to the integral of a signal from the internal standard.

Table 3: Quantitative Data from Analytical Methods for Calcitriol Analysis

| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| UPLC-MS/MS | 1,25(OH)₂ Vitamin D₂ and D₃ | 5–500 pg/mL | - | 5 pg/mL | [11] |

| UHPLC | Calcitriol | - | 0.04 µg/mL | 0.04 µg/mL | [17] |

| RP-HPLC | Calcitriol | 0.1714-1.36 µg/mL | 39.75 ng/mL | 141.6 ng/mL | [18] |

| LC-ESI-MS/MS | Paricalcitol (B1678470) | 10-500 pg/mL | - | - | [19] |

Calcitriol Signaling Pathway

Understanding the biological context of Calcitriol is essential for appreciating the importance of a pure internal standard. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[5]

Genomic Pathway:

-

Binding and Heterodimerization: Calcitriol enters the target cell and binds to the VDR. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[4]

-

Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6]

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.[4]

Non-Genomic Pathway: Calcitriol can also elicit rapid, non-genomic responses by interacting with a membrane-associated VDR, leading to the activation of various signaling cascades.[20]

Caption: The genomic signaling pathway of Calcitriol via the Vitamin D Receptor (VDR).

Common Impurities in Calcitriol Standards

Impurities in Calcitriol standards can arise from the synthesis process or degradation.[9]

-

Process-Related Impurities: These can include starting materials, intermediates, and by-products from the chemical synthesis of Calcitriol.

-

Degradation Impurities: Calcitriol is sensitive to light, heat, and oxidation, which can lead to the formation of degradation products such as isomers (e.g., 5,6-trans-Calcitriol) or oxidation products.[18]

-

Elemental Impurities: Trace metals from catalysts or manufacturing equipment may be present.[9]

Several Calcitriol impurities have been identified and characterized, and reference standards for these impurities are available.[3][9][21]

Conclusion

The purity of this compound standards is a critical factor for the accuracy and reliability of quantitative bioanalytical methods. A comprehensive purity assessment should involve a combination of high-resolution analytical techniques, including LC-MS/MS, GC-MS, and NMR. This multi-pronged approach allows for the identification and quantification of isotopic, structurally related, and other impurities. For researchers and drug development professionals, a thorough understanding of these analytical methodologies and the potential sources of impurity is essential for generating high-quality, reproducible data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. veeprho.com [veeprho.com]

- 10. ijbio.com [ijbio.com]

- 11. waters.com [waters.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Vitamin D analyses in veterinary feeds by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 19. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. VDR activation of intracellular signaling pathways in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

A Technical Guide to Calcitriol-d6: Suppliers and Quality Specifications

For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized stable isotope-labeled internal standards is paramount for accurate bioanalytical studies. This technical guide provides an in-depth overview of Calcitriol-d6, a deuterated analog of Calcitriol, focusing on its suppliers, quality specifications, and the analytical methodologies for its use.

This compound serves as an indispensable internal standard for the quantification of Calcitriol, the hormonally active form of vitamin D3, in various biological matrices. Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the correction of matrix effects and variations in sample processing, leading to precise and reliable quantification of endogenous Calcitriol levels.

Reputable Suppliers of this compound

A number of reputable suppliers provide this compound for research and developmental purposes. These companies typically offer the compound with a certificate of analysis detailing its quality and purity. Key suppliers in the market include:

-

LGC Standards: A prominent supplier of reference materials, offering this compound for use in analytical and research applications.

-

Cayman Chemical: Provides this compound intended for use as an internal standard in GC- or LC-MS applications, with stated purity specifications.

-

Santa Cruz Biotechnology: Offers this compound for research purposes.

-

Simson Pharma Limited: A manufacturer and exporter of this compound that provides a Certificate of Analysis with their products.

-

MedchemExpress: Supplies this compound as a deuterium-labeled internal standard for use in quantitative analysis.

-

Veeprho: Offers this compound as a deuterium-labeled analog for use in analytical and pharmacokinetic research.

Comprehensive Quality Specifications

| Parameter | Test Method | Typical Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white solid |

| Identity | a) Infrared (IR) Spectroscopyb) HPLC Retention Timec) Mass Spectrometry | a) The IR spectrum corresponds to that of a reference standard.b) The retention time of the major peak corresponds to that of a reference standard.c) The mass spectrum is consistent with the structure of this compound. |

| Assay | HPLC-UV | 97.0% to 103.0% (anhydrous basis) |

| Chromatographic Purity | HPLC-UV | Total impurities not more than 1.0%. Disregard any peak less than 0.1%. |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d1-d6). |

| Water Content | Karl Fischer Titration | For monohydrate: 3.5% to 5.5%. |

| Solubility | Visual Inspection | Soluble in chloroform (B151607) and DMSO. |

Experimental Protocol: Quantification of Calcitriol in Human Plasma using this compound by LC-MS/MS

The following is a detailed methodology for the quantification of Calcitriol in human plasma, utilizing this compound as an internal standard. This protocol is based on established bioanalytical methods.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 500 µL of human plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL).

-

Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.

-

Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile (B52724) in water.

-

Dry the cartridge under a stream of nitrogen (30 psi) for 30 seconds.

-

Elute the analyte and internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium (B1175870) trifluoroacetate.

-

Flow Rate: As per instrument and column specifications.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor to product ion transitions for both Calcitriol and this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quality control and bioanalytical workflow for this compound.

The Solubility Profile of Calcitriol-d6: A Technical Guide for Researchers

An in-depth examination of the solubility of Calcitriol-d6 in various organic solvents, providing critical data and methodologies for scientists and professionals in drug development.

This technical guide offers a comprehensive overview of the solubility of this compound, a deuterated form of the active vitamin D metabolite, Calcitriol. Understanding the solubility of this compound is paramount for its application in research and pharmaceutical development, particularly in studies requiring the use of an isotopically labeled internal standard for quantitative analysis. This document provides tabulated solubility data, detailed experimental protocols for solubility determination, and a visualization of the relevant biological signaling pathway.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative and qualitative solubility data for this compound and its non-deuterated counterpart, Calcitriol, in several common organic solvents. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated analogues; however, slight differences may exist. The data for Calcitriol should be considered a close approximation for this compound where direct data is unavailable.

| Solvent | Compound | Solubility | Source(s) |

| DMSO | This compound | 50 mg/mL | --INVALID-LINK-- |

| Chloroform | This compound | Soluble | --INVALID-LINK-- |

| Ethanol | Calcitriol | ~1 mg/mL | --INVALID-LINK-- |

| Ethanol | Calcitriol | 83 mg/mL | --INVALID-LINK-- |

| Methanol | Calcitriol | ~50 mg/mL | --INVALID-LINK-- |

| Acetonitrile | Vitamin D3 | Lower than in alcohols and ethyl acetate | --INVALID-LINK-- |

| Acetone | Vitamin D3 | Soluble | --INVALID-LINK-- |

Note: The solubility of Vitamin D3 is included to provide a general understanding of the solubility trends for this class of compounds.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical and formulation studies. The following outlines a general experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent, commonly known as the shake-flask method.

Principle

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the dissolved solute after a period of equilibration.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to use a syringe with a filter. Dilute the collected sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

A flowchart of the shake-flask method for solubility determination.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The binding of Calcitriol to VDR initiates a cascade of events leading to the regulation of gene expression. Understanding this pathway is crucial for researchers working on the biological functions of Vitamin D and its analogs.

The simplified signaling pathway is as follows:

-

Binding: Calcitriol enters the target cell and binds to the VDR in the cytoplasm.

-

Heterodimerization: The Calcitriol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune function.

Calcitriol Signaling Pathway Diagram

A simplified diagram of the Calcitriol signaling pathway.

A Comprehensive Technical Guide to the Storage and Handling of Calcitriol-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling recommendations for Calcitriol-d6, a deuterated internal standard crucial for the accurate quantification of Calcitriol. Adherence to these guidelines is paramount to ensure the compound's integrity, stability, and the safety of laboratory personnel.

Storage and Stability

Proper storage is critical for maintaining the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions and stability data from various suppliers.

| Parameter | Recommendation | Source |

| Storage Temperature (Solid/Powder) | -86°C | LGC Standards[1] |

| -20°C | MedchemExpress, Sigma-Aldrich[2][3] | |

| 4°C | Cayman Chemical[4] | |

| Stability (Solid/Powder) | ≥ 4 years at 4°C | Cayman Chemical[4] |

| 3 years at -20°C | MedchemExpress[2] | |

| 2 years at 4°C | MedchemExpress[2] | |

| Storage of Solutions | Solutions are unstable and should be freshly prepared. | MedchemExpress[2] |

| Sensitivity | Air, light, and moisture sensitive. | Sigma-Aldrich[3] |

Shipping and Receiving